molecular formula C11H16BrNO4S B2796109 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide CAS No. 915931-15-6

5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide

Cat. No.: B2796109
CAS No.: 915931-15-6
M. Wt: 338.22
InChI Key: KLCNCCWIQAOHPD-UHFFFAOYSA-N
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Description

5-Bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound is characterized by the presence of a bromine atom, methoxy groups, and a sulfonamide functional group, which contribute to its unique chemical properties.

Scientific Research Applications

5-Bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antibiotic.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is not specified in the search results .

Safety and Hazards

The safety and hazards associated with 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide are not specified in the search results .

Future Directions

The future directions for research and applications of 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide are not specified in the search results .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide typically involves the following steps:

    Methoxylation: The addition of methoxy groups to the aromatic ring.

    Sulfonamidation: The formation of the sulfonamide group by reacting the intermediate with a suitable sulfonamide precursor.

The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as Lewis acids to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted aromatic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxy-N-(2-methoxyethyl)benzamide
  • 5-Bromo-2-methoxy-N-(2-methoxyethyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide is unique due to the presence of the methyl group on the aromatic ring. This structural difference can influence its chemical reactivity and biological activity, making it a distinct compound with specific applications.

Properties

IUPAC Name

5-bromo-2-methoxy-N-(2-methoxyethyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO4S/c1-8-6-10(17-3)11(7-9(8)12)18(14,15)13-4-5-16-2/h6-7,13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCNCCWIQAOHPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)S(=O)(=O)NCCOC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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